
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- is a complex organic compound that features a unique structure combining a formamide group with a thiazole ring substituted with a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. This intermediate is then reacted with formamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Condensation: The formamide group can react with aldehydes or ketones to form imines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-thiophenecarboxaldehyde: Shares the nitrothiophene moiety but lacks the thiazole ring.
1,3,4-Thiadiazole Derivatives: Similar in structure but with different substituents on the thiazole ring.
Uniqueness
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- is unique due to its combination of a formamide group with a nitrothiophene-substituted thiazole ring. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
58139-46-1 |
|---|---|
Molecular Formula |
C8H5N3O3S2 |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-[4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C8H5N3O3S2/c12-4-9-8-10-5(3-15-8)6-1-2-7(16-6)11(13)14/h1-4H,(H,9,10,12) |
InChI Key |
VBZZWXOIPRPHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


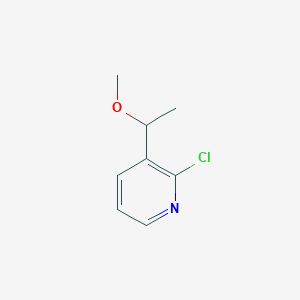

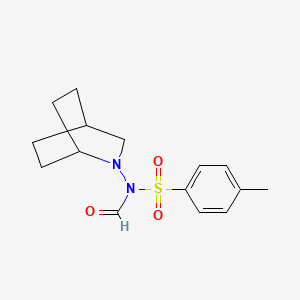
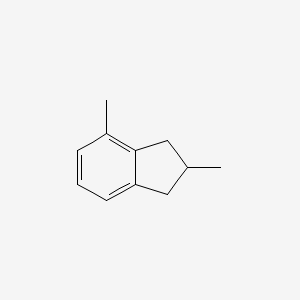
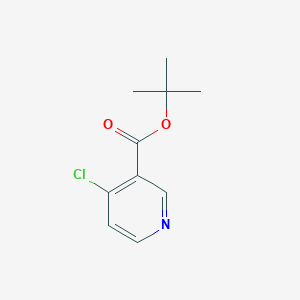
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
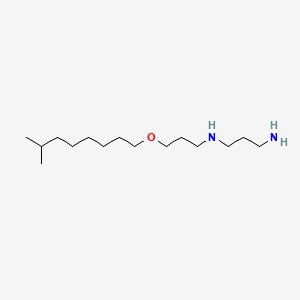

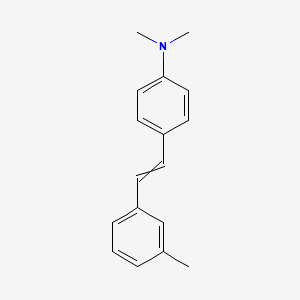
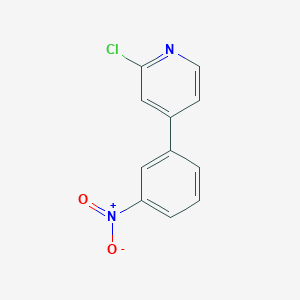
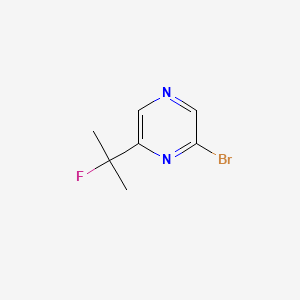
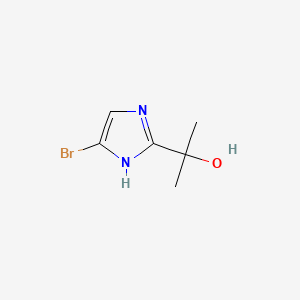
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)

